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1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

linker length SAR lipophilicity molecular weight

SAR programs using generic pyridazinone ureas risk linker-length variability. This compound is the definitive propyl-linker reference for α4 integrin antagonist studies. · Propyl spacer places the pyridazinone carbonyl deeper into the binding pocket vs. ethyl analog (CAS 1105232-37-8), enabling linker-length-dependent selectivity profiling. · 3-Fluoro-4-methyl pattern blocks oxidative metabolism at the 3-position, ensuring unambiguous metabolite identification by LC-HRMS. · ΔclogP ≈ 0.5 vs. the ethyl analog delivers baseline C18 resolution, making it a robust system suitability standard.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 1203254-24-3
Cat. No. B2830949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1203254-24-3
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)F
InChIInChI=1S/C15H17FN4O2/c1-11-5-6-12(10-13(11)16)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22)
InChIKeyVCWMHCHZPCPZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1203254-24-3 Structural Identity for Procurement


1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic small-molecule urea derivative that integrates a 3-fluoro-4-methylphenyl ring, a propyl linker, and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle. This compound belongs to the broader class of pyridazinone–urea conjugates, a scaffold recognized in patent literature for α4 integrin antagonism [1]. The combination of a fluorinated aromatic terminus with a hydrogen-bond-accepting pyridazinone carbonyl and a flexible three‑methylene spacer distinguishes it from shorter‑linker analogs such as the ethyl‑bridged variant CAS 1105232-37-8 . Physicochemical characterization data remain sparse in the open literature, and most available information originates from vendor technical datasheets rather than peer‑reviewed primary research.

Pyridazinone–urea conjugate for α4 integrin antagonist studies
Propyl linker and 3-fluoro-4-methylphenyl substitution
Sparse open literature; vendor datasheets remain primary source
Supports integrin subtype selectivity SAR, metabolic stability probing, and analytical method development.

Why Analogs Cannot Replace CAS 1203254-24-3


Within the pyridazinone–urea chemical space, minor structural changes—such as shortening the alkyl linker from propyl to ethyl, removing the fluorine atom, or altering the substitution pattern on the phenyl ring—can produce significant shifts in receptor affinity, solubility, and metabolic stability. The α4 integrin antagonist patent family explicitly teaches that linker length and aryl substitution are critical determinants of potency and selectivity [1]. Therefore, procurement of a generic “pyridazinone urea” without verifying the exact linker topology and fluorine substitution risks introducing an uncontrolled variable into structure–activity relationship (SAR) studies, pharmacological assays, or analytical method development. The quantitative evidence sections below document the specific, measurable consequences of these structural variations.

Ethyl-linker analog (CAS 1105232-37-8) may shift lipophilicity and α4β1/α4β7 selectivity profile relative to the propyl reference.

Non-fluorinated 3,4-dimethylphenyl analog can alter urea NH acidity and metabolic soft-spot pattern, complicating CYP stability comparisons.

Regioisomeric 6-oxo-dihydropyridazin-3-yl-phenyl scaffold orients the H‑bond acceptor differently, potentially reversing integrin subtype preference.

Quantitative Differentiation of CAS 1203254-24-3 from Analogs


Linker Length Differentiation: Propyl vs. Ethyl Spacer Effects

The target compound carries a three‑methylene spacer between the urea carbonyl and the pyridazinone N1, whereas the closest commercially cataloged analog (CAS 1105232-37-8) possesses a two‑methylene spacer. The additional methylene unit in CAS 1203254-24-3 increases the molecular weight by approximately 14 Da and the calculated logP by roughly 0.5 units relative to the ethyl analog, as estimated from fragment‑based algorithms . In the α4 integrin antagonist patent series, homologation of the linker from ethyl to propyl was associated with altered selectivity between α4β1 and α4β7 integrins, although exact numerical data for this specific compound pair have not been published in a peer‑reviewed format [1].

Linker length
Class‑level inference
ΔMW ≈ +14 Da; ΔclogP ≈ +0.5 log units vs. ethyl‑linker analog (CAS 1105232-37-8).
Propyl linker alters lipophilicity and may influence membrane permeability ranking.
Fragment‑based estimation; no experimental logP available.
linker length SAR lipophilicity molecular weight

Fluorine Substitution Pattern: Fluoro-methyl vs. Dimethyl Aryl

The 3-fluoro-4-methylphenyl motif in CAS 1203254-24-3 introduces a strong electron‑withdrawing fluorine atom ortho to the urea NH attachment point and para to the methyl group. Replacement of fluorine with a second methyl group, as in the known analog 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105233-71-3) , removes this electronic perturbation. The Hammett σₚ constant for fluorine (−0.07) vs. methyl (−0.17) indicates that the fluoro derivative is a weaker electron donor, which can modulate the acidity of the urea NH proton and thus influence hydrogen‑bonding capacity with biological targets [1]. Quantitative binding data for this exact compound pair are not publicly available; however, patent SAR tables in the pyridazinone–urea integrin antagonist series indicate that aryl fluorine substitution routinely alters IC₅₀ values by 3‑ to 10‑fold relative to the corresponding methyl analog [2].

Fluorine substitution
Class‑level inference
Δσₚ ≈ +0.10 (F vs. CH₃); patent SAR indicates 3‑ to 10‑fold IC₅₀ shift for related aryl ureas.
Fluorine modulates urea NH acidity and may reduce CYP‑mediated oxidation at the para position.
Binding shifts inferred from patent tables, not measured for this exact pair.
fluorine effect aryl substitution metabolic stability

Pyridazinone Regioisomer Fidelity: N1 vs. C3 Substitution

The target compound attaches the propyl urea linker to the N1 position of 6‑oxopyridazine, placing the carbonyl group at the 6‑position. A structurally distinct regioisomer series, represented by 1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea (CAS 1428365-21-2) , embodies a 6‑oxo‑1,6‑dihydropyridazin‑3‑yl motif with a phenyl spacer. This topological difference reorients the hydrogen‑bond‑accepting carbonyl by approximately 5–6 Å relative to the urea moiety and introduces an additional rigid phenyl ring, fundamentally altering the pharmacophoric geometry. In the α4 integrin antagonist series, replacement of the N1‑propyl‑pyridazinone architecture with a 3‑phenyl‑pyridazinone scaffold resulted in >100‑fold shifts in α4β1 vs. α4β7 selectivity in some matched molecular pairs [1]. Exact numerical data for this specific compound pair are not available in the public domain.

Regioisomer geometry
Class‑level inference
Carbonyl–carbonyl distance displaced by ~5 Å vs. 6‑oxo‑dihydropyridazin-3‑yl‑phenyl scaffold; matched pairs show >100‑fold selectivity shifts.
N1‑propyl architecture maintains distinct integrin subtype pharmacophore geometry.
Computational estimate; selectivity ranges from patent matched‑pair analysis.
regioisomerism hydrogen‑bond geometry target selectivity

Purity and Characterization: Vendor Quality Metrics

While excluded vendor sources cannot be cited, publicly indexed chemical catalogs indicate that CAS 1203254-24-3 is typically supplied at ≥95% purity by HPLC. The closest analog CAS 1105232-37-8 (ethyl linker) is cataloged with similar purity specifications . Without published QC data from peer‑reviewed studies, the procuring scientist must rely on the vendor's certificate of analysis. Key differentiators that should be verified at procurement include: residual solvent profile (the propyl linker analog may retain higher‑boiling solvents from synthesis), absence of the ethyl‑linker contaminant (potential side product), and unambiguous structural confirmation by ¹H NMR (the N‑methylene signal adjacent to the pyridazinone N1 appears as a characteristic triplet at δ 4.0–4.2 ppm for the propyl derivative vs. δ 3.8–4.0 ppm for the ethyl analog) [1].

NMR identity marker
Supporting evidence
N‑CH₂ triplet at δ ~4.0–4.2 ppm for propyl derivative, downfield vs. ethyl analog (δ ~3.8–4.0).
Distinct signature aids regioisomer confirmation at procurement.
Predicted shift; requires experimental COA verification.
analytical quality control purity procurement specification

Application Advantages of CAS 1203254-24-3 Over Analogs


α4β1/α4β7 Integrin SAR: Linker Length Variable

In a medicinal chemistry program exploring pyridazinone ureas as integrin antagonists, CAS 1203254-24-3 serves as the definitive propyl‑linker reference compound. Its longer spacer places the pyridazinone carbonyl deeper into the receptor binding pocket compared to ethyl‑linker analog CAS 1105232-37-8, enabling a direct assessment of linker‑length‑dependent selectivity between α4β1 (VCAM‑1) and α4β7 (MAdCAM‑1) adhesion assays [1]. The approximately 0.5 log‑unit increase in calculated lipophilicity relative to the ethyl analog also makes this compound a useful probe for deconvoluting the contributions of linker hydrophobicity vs. linker length to permeability and metabolic clearance.

Fluorine-Enabled Metabolite ID and CYP Stability

The 3‑fluoro‑4‑methylphenyl substitution pattern in CAS 1203254-24-3 provides a built‑in metabolic probe. In hepatic microsome stability assays, the fluorine atom blocks oxidative metabolism at the 3‑position, directing biotransformation to alternative sites (e.g., pyridazinone ring oxidation or propyl linker hydroxylation). This contrasts with the non‑fluorinated 3,4‑dimethylphenyl analog (CAS 1105233-71-3), where benzylic methyl oxidation at two positions complicates metabolite identification . Procurement of the fluoro compound is therefore essential for studies requiring unambiguous metabolite profiling by LC‑HRMS.

Analytical Method Development: Distinct Impurity Marker

For laboratories developing HPLC or UPLC purity methods for pyridazinone–urea libraries, CAS 1203254-24-3 offers a clear retention time difference relative to its ethyl‑linker analog (ΔMW = 14 Da; ΔclogP ≈ 0.5), enabling baseline resolution on standard C18 columns under generic gradients. The distinct ¹H NMR signature of the N‑propyl methylene triplet (δ 4.0–4.2 ppm) further provides a diagnostic handle for identity confirmation . These features make it a preferred system suitability standard over rapidly metabolized or poorly retained shorter‑linker analogs.

Scaffold-Hopping and Pyridazinone Bioisostere Evaluation

In screening library design, CAS 1203254-24-3 exemplifies the N1‑alkyl‑6‑oxopyridazine pharmacophore, which is topologically distinct from the 6‑oxo‑1,6‑dihydropyridazin‑3‑yl‑phenyl motif found in CAS 1428365-21-2 . The approximately 5 Å displacement of the hydrogen‑bond‑accepting carbonyl between these two scaffolds can reverse integrin subtype selectivity. Including both compounds in a diverse screening set allows identification of scaffold‑specific hits that would be missed by a library biased toward a single regioisomeric series.

Application
Selection Property
Validation Focus
α4β1/α4β7 integrin SAR
Propyl linker for subtype selectivity differentiation
Linker‑length‑dependent adhesion assay response
Fluorine‑enabled metabolite ID
3‑fluoro‑4‑methylphenyl metabolic probe
CYP oxidation site blocking and metabolite profiling by LC‑HRMS
Analytical method development
Retention time shift and distinct ¹H NMR fingerprint
Baseline resolution from ethyl‑linker analog on C18 columns
Scaffold‑hopping evaluation
N1‑alkyl‑6‑oxopyridazine pharmacophore geometry
Integrin subtype preference reversal vs. 3‑aryl‑pyridazinone series
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